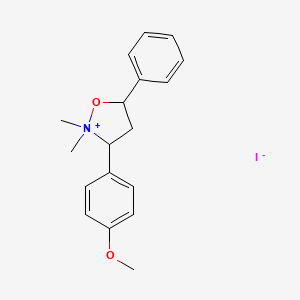
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is an organic compound with a complex structure that includes an acetylsulfamoyl group, an amino group, and a chlorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetylsulfamoyl group.
Chlorination: Introduction of the chlorine atom to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group back to an amino group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield various substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of action of aspirin . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the acetylsulfamoyl and chlorine groups.
4-Chlorobenzoic acid: Similar structure but lacks the acetylsulfamoyl and amino groups.
4-Nitrobenzoic acid: Similar structure but has a nitro group instead of an amino group.
Uniqueness
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is unique due to the presence of the acetylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications in research and industry.
Propiedades
Número CAS |
88345-42-0 |
|---|---|
Fórmula molecular |
C9H9ClN2O5S |
Peso molecular |
292.70 g/mol |
Nombre IUPAC |
4-(acetylsulfamoyl)-2-amino-3-chlorobenzoic acid |
InChI |
InChI=1S/C9H9ClN2O5S/c1-4(13)12-18(16,17)6-3-2-5(9(14)15)8(11)7(6)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
TWVANMBTZOHZMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)
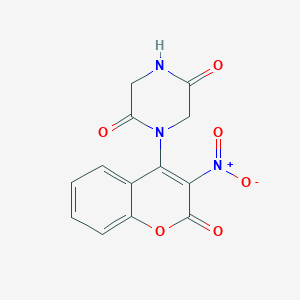



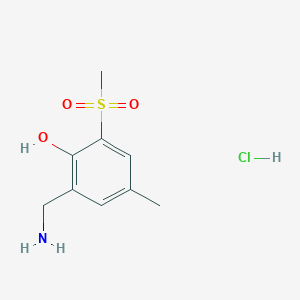
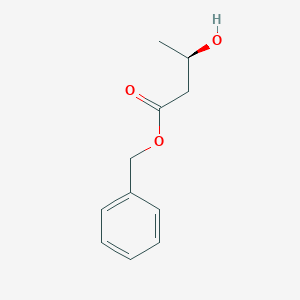
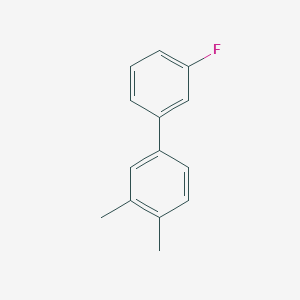
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)

![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

